4-[4-(Benzyloxy)-2-fluorophenyl]-5-bromoimidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD33022734” is a chemical entity with unique properties and applications It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022734” involves several steps, each requiring specific reaction conditions. The primary synthetic route includes the use of high-purity reagents and controlled environments to ensure the desired product’s purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound’s unique structure.
Industrial Production Methods: Industrial production of “MFCD33022734” typically involves large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities. Techniques such as distillation, crystallization, and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: “MFCD33022734” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of “MFCD33022734” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from the reactions of “MFCD33022734” depend on the specific reaction conditions and reagents used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications.
Scientific Research Applications
“MFCD33022734” has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various reactions. In biology, it serves as a probe for studying molecular interactions and pathways. In medicine, it is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of “MFCD33022734” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, altering their activity, and modulating various biochemical processes. The detailed understanding of its mechanism of action is crucial for developing new applications and improving existing ones.
Comparison with Similar Compounds
Similar Compounds: Several compounds share structural similarities with “MFCD33022734,” including those with analogous functional groups and reactivity. Examples include compounds with similar molecular frameworks and chemical properties.
Uniqueness: What sets “MFCD33022734” apart from similar compounds is its unique combination of reactivity, stability, and specificity. These properties make it particularly valuable for specific applications where other compounds may not perform as effectively.
Properties
Molecular Formula |
C17H12BrFN2O2 |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
5-bromo-4-(2-fluoro-4-phenylmethoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C17H12BrFN2O2/c18-17-16(20-15(9-22)21-17)13-7-6-12(8-14(13)19)23-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,20,21) |
InChI Key |
VDYYIXRYPLXJCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=C(NC(=N3)C=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.